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Compound of Interest

Compound Name: Emerin

Cat. No.: B1235136

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Emerin protein across various species,
focusing on its amino acid sequence, conserved functional domains, and interactions with key
binding partners. The information presented is intended to support research and development
efforts related to diseases linked to Emerin dysfunction, such as Emery-Dreifuss muscular
dystrophy (EDMD).

Sequence Comparison

Emerin is a highly conserved inner nuclear membrane protein. The primary structure consists
of an N-terminal LEM (LAP2, Emerin, MAN1) domain, a large intrinsically disordered region,
and a C-terminal transmembrane domain. The LEM domain is crucial for its interaction with
Barrier-to-Autointegration Factor (BAF), a chromatin-binding protein.

To illustrate the degree of conservation, a sequence alignment of Emerin orthologs from
various vertebrate species was performed using Clustal Omega. The resulting percentage
identity matrix highlights the evolutionary conservation of the protein, particularly within the
functional domains.
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Human Chicken Zebrafish
. Mouse (Mus Rat (Rattus .
Species (Homo . (Gallus (Danio
. musculus) norvegicus) .
sapiens) gallus) rerio)
Human
(Homo 100% 88.2% 87.8% 65.1% 52.3%
sapiens)
Mouse (Mus
88.2% 100% 95.1% 64.7% 51.9%
musculus)
Rat (Rattus
. 87.8% 95.1% 100% 64.3% 51.5%
norvegicus)
Chicken
(Gallus 65.1% 64.7% 64.3% 100% 55.8%
gallus)
Zebrafish
52.3% 51.9% 51.5% 55.8% 100%

(Danio rerio)

Table 1: Emerin Protein Sequence ldentity Matrix. The table shows the percentage of identical
amino acid residues between Emerin orthologs from different vertebrate species. Higher
percentages indicate a greater degree of evolutionary conservation.

Functional Domain Comparison

The key functional domains of Emerin are well-conserved across species, underscoring their
critical roles in cellular function.
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Amino Acid Key . Conservation
. . . Functional
Domain Position Interacting L across
Significance
(Human) Partners Vertebrates

Essential for
tethering
chromatin to the
nuclear
LEM Domain ~1-40 BAF envelope, Highly
nuclear Conserved
assembly, and
regulation of

gene expression.

[1]

Crucial for the
proper
localization of
o Intrinsically Emerin to the
Lamin-Binding ) ) ) Moderately
) Disordered Lamin A/C inner nuclear
Domain ) Conserved
Region membrane and

maintaining
nuclear

architecture.[2][3]

Anchors Emerin
Transmembrane within the inner Highly
] ~222-242 -
Domain nuclear Conserved

membrane.[3]

Table 2: Comparison of Emerin Functional Domains. This table outlines the major functional
domains of the human Emerin protein, their key interacting partners, their significance in
cellular processes, and their evolutionary conservation.

Comparative Binding Affinities

The interaction of Emerin with its binding partners is essential for its function. The binding
affinities, often expressed as the dissociation constant (Kd), provide a quantitative measure of
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the strength of these interactions. While comprehensive data across multiple species is limited,

in vitro studies with human proteins have provided valuable insights.

Human Emerin

Experimental

Interacting Protein Binding Affinity Reference

Method
(Kd)

Lamin A 40 nM In vitro binding assay [4]
Isothermal Titration

BAF ~0.7 uM _ [5]
Calorimetry

Nesprin-1a 4 nM In vitro binding assay [4]

GCL 50 nM In vitro binding assay [4]

Btf 100 nM In vitro binding assay [4]

Lmo7 500 nM In vitro binding assay [4]

F-actin 500 nM In vitro binding assay [4]

HDAC3 7.3 UM In vitro binding assay [4]

Table 3: In Vitro Binding Affinities of Human Emerin. This table summarizes the experimentally

determined binding affinities of human Emerin with several of its key interaction partners.

Lower Kd values indicate a stronger binding affinity.

Signaling Pathways and Interactions

Emerin is a key component of several signaling pathways, most notably the LINC (Linker of

Nucleoskeleton and Cytoskeleton) complex, which connects the nuclear lamina to the

cytoskeleton. This connection is crucial for mechanotransduction, the process by which cells

sense and respond to mechanical stimuli.
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Figure 1: Emerin's role in the LINC complex. This diagram illustrates how Emerin, as part of
the LINC complex, connects the cytoskeleton to the nuclear lamina and chromatin.

Emerin also plays a crucial role in regulating gene expression by interacting with various

transcription factors and chromatin-modifying enzymes.
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Figure 2: Emerin's involvement in gene regulation. This diagram shows how Emerin interacts
with various nuclear proteins to modulate chromatin structure and gene expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study Emerin's
sequence, function, and interactions.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interactions
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The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein
interactions by testing for physical interactions between two proteins.

Principle: The assay is based on the modular nature of transcription factors, which consist of a
DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein is fused to the
DBD, and the "prey" protein is fused to the AD. If the bait and prey proteins interact, the DBD
and AD are brought into proximity, reconstituting a functional transcription factor that drives the
expression of a reporter gene.

General Protocol:

o Vector Construction: Clone the cDNA of the bait protein into a vector containing the DBD
sequence and the prey protein(s) into a vector with the AD sequence.

e Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey
plasmids.

o Selection and Screening: Plate the transformed yeast on selective media lacking specific
nutrients. Only yeast cells in which the bait and prey proteins interact will grow.

« Interaction Confirmation: Positive interactions are typically confirmed by re-streaking on
more stringent selective media and by performing control experiments to rule out auto-
activation.
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(Potential Interactor)

» Transcription
> binds DNA
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Figure 3: Yeast Two-Hybrid experimental workflow. This diagram illustrates the principle of the
Yeast Two-Hybrid assay for detecting protein-protein interactions.
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Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein
interactions by using an antibody to pull down a specific protein and its binding partners from a
cell lysate.

Principle: An antibody specific to a target protein ("bait") is used to capture the protein from a
cell extract. If the target protein is part of a complex, its interacting partners ("prey") will also be
captured. The entire complex is then isolated, and the presence of the prey proteins is
detected, typically by Western blotting.

General Protocol for Nuclear Proteins:

e Cell Lysis: Lyse cells with a buffer that maintains protein-protein interactions while
solubilizing nuclear proteins. This may require specific detergents and sonication.

e Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

e Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared
lysate and incubate to allow antibody-antigen binding.

o Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein
complexes.

e Washing: Wash the beads several times to remove non-specifically bound proteins.
o Elution: Elute the protein complexes from the beads.

e Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies
against the expected interacting proteins.
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Figure 4: Co-Immunoprecipitation workflow. This diagram outlines the key steps involved in a
Co-Immunoprecipitation experiment to identify in vivo protein interactions.

Fluorescence Recovery After Photobleaching (FRAP) for
Protein Mobility
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FRAP is a microscopy technique used to measure the dynamics of molecular mobility, such as
diffusion, in living cells.

Principle: A fluorescently tagged protein of interest is expressed in cells. A specific region of the
cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The
rate at which fluorescence recovers in the bleached region is monitored over time. This
recovery is due to the movement of unbleached fluorescent molecules from the surrounding
area into the bleached spot.

General Protocol for Inner Nuclear Membrane Proteins:

o Cell Transfection: Transfect cells with a vector encoding the inner nuclear membrane protein
of interest (e.g., Emerin) fused to a fluorescent protein (e.g., GFP).

e Image Acquisition (Pre-bleach): Acquire initial images of the fluorescently labeled nuclear
membrane.

e Photobleaching: Use a high-intensity laser to bleach a defined region of the nuclear
membrane.

e Image Acquisition (Post-bleach): Acquire a time-lapse series of images of the bleached
region to monitor fluorescence recovery.

o Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate
of recovery and the mobile fraction of the protein can be calculated from the recovery curve.

Data Analysis
(Mobility Calculation)

Click to download full resolution via product page

Figure 5: FRAP experimental workflow. This diagram shows the basic steps of a Fluorescence
Recovery After Photobleaching experiment to measure protein mobility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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